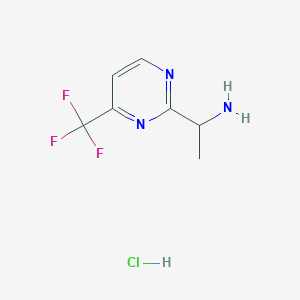

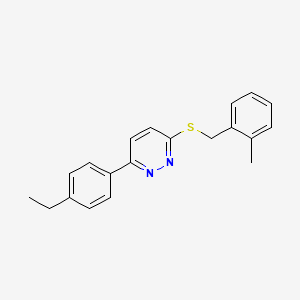

![molecular formula C14H11ClF3NO B2635284 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1041519-73-6](/img/structure/B2635284.png)

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of a similar compound, 4-Fluoro-2-(trifluoromethyl)phenol, is C7H4F4O . The molecular weight is 180.0997 .Chemical Reactions Analysis

The mechanism of reactions involving similar compounds is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Fluorescence-Based Detection

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives have been explored for fluorescence turn-on detection applications. Specifically, this compound has been used for the selective detection of cysteine over other amino acids such as homocysteine and glutathione. This selective detection is facilitated by the compound's fluorescence enhancement properties, which is crucial for applications in biochemical and medical research, including the detection of cysteine in serum samples (Liu, Wang, Xiang, & Tong, 2015).

Biological Evaluation and DNA Interaction Studies

This compound has also been a part of studies focusing on the synthesis, characterization, and biological evaluation of derivatives for antimicrobial and antidiabetic activities. It's noteworthy that these derivatives have exhibited broad-spectrum antimicrobial activities against various bacterial and fungal strains. Additionally, their potential in antidiabetic treatment through the inhibition of enzymes like amylase and glucosidase has been demonstrated. The interaction of these compounds with human DNA has also been explored, highlighting their potential application in cancer treatment and genetic studies (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Corrosion Inhibition

Research has also delved into the corrosion inhibition capabilities of this compound derivatives. These studies have demonstrated the effectiveness of these compounds in protecting materials like mild steel from corrosion, particularly in acidic environments. This is of significant importance in industries where the longevity and integrity of metal components are crucial. The molecular dynamics simulations in these studies offer insights into the adsorption mechanisms and interaction of these compounds with metal surfaces, providing valuable information for the development of more effective corrosion inhibitors (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-[[3-(trifluoromethyl)anilino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXINBEUVXLJHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)

![9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2635213.png)

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2635216.png)

![1-(5-bromo-2-methylbenzoyl)-4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazine](/img/structure/B2635219.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate](/img/structure/B2635222.png)

![1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2635224.png)